molecular formula C10H11NO2 B13868440 methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

Cat. No.: B13868440
M. Wt: 177.20 g/mol
InChI Key: WHOZBRKGZYOMAY-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a cyclopentane ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization reactions.

Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . This method offers high yield and excellent chemoselectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: t-BuOOH, Mn(OTf)2

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: Triethylamine (Et3N), sodium ethoxide (NaOEt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with t-BuOOH can yield ketones or carboxylic acids, while reduction with LiAlH4 can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-4-5-9-7(8)3-2-6-11-9/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOZBRKGZYOMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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